Structural Differentiation from Spectinomycin: 3'-O-Methyl and 3',4'-Enol Ether Modifications
Spenolimycin differs structurally from spectinomycin by the presence of a 3'-O-methyl group and a 3',4'-enol ether moiety, as confirmed by spectral analysis and chemical degradation studies [1]. This structural distinction was validated when spenolimycin underwent degradation to yield spectinomycin, confirming the core scaffold identity while establishing the specific modification sites [2].
| Evidence Dimension | Chemical structure modification |
|---|---|
| Target Compound Data | 3'-O-methylspectinomycin-3',4'-enol ether; molecular formula C15H26N2O7; molecular weight 346.38 g/mol |
| Comparator Or Baseline | Spectinomycin: unmodified aminocyclitol core; molecular formula C14H24N2O7; molecular weight 332.35 g/mol |
| Quantified Difference | Addition of O-methyl group (+14 Da mass shift); enol ether formation in the 3',4' position; net molecular weight increase of ~14 g/mol |
| Conditions | Spectral analysis including NMR and mass spectrometry; chemical degradation confirmed by chromatographic comparison |
Why This Matters
The structural modification at the 3'-O position provides a distinct chemical entity for structure-activity relationship (SAR) studies, enabling investigation of how 3'-substitution affects ribosome binding and antibacterial potency relative to the parent spectinomycin scaffold.
- [1] McAlpine JB, Theriault RJ, Karwowski JP, et al. Spenolimycin, a new spectinomycin-type antibiotic. II. Isolation and structure determination. J Antibiot (Tokyo). 1984;37(12):1519-24. doi:10.7164/antibiotics.37.1519 View Source
- [2] McAlpine JB, Theriault RJ, Karwowski JP, et al. Spenolimycin, a new spectinomycin-type antibiotic. II. Isolation and structure determination. J Antibiot (Tokyo). 1984;37(12):1519-24. doi:10.7164/antibiotics.37.1519 View Source
